molecular formula C11H8N4S B13703776 2-Amino-5-(8-quinolyl)-1,3,4-thiadiazole

2-Amino-5-(8-quinolyl)-1,3,4-thiadiazole

Cat. No.: B13703776
M. Wt: 228.28 g/mol
InChI Key: NVQFWNIVCOMAAK-UHFFFAOYSA-N
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Description

2-Amino-5-(8-quinolyl)-1,3,4-thiadiazole is a heterocyclic compound that contains a thiadiazole ring fused with a quinoline moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-5-(8-quinolyl)-1,3,4-thiadiazole typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 8-quinolinecarboxylic acid hydrazide with carbon disulfide in the presence of a base, followed by cyclization to form the thiadiazole ring. The reaction conditions often include the use of solvents like ethanol or dimethylformamide and temperatures ranging from room temperature to reflux conditions .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis systems, and efficient purification techniques to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

2-Amino-5-(8-quinolyl)-1,3,4-thiadiazole undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the thiadiazole ring .

Scientific Research Applications

2-Amino-5-(8-quinolyl)-1,3,4-thiadiazole has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Amino-5-(8-quinolyl)-1,3,4-thiadiazole involves its interaction with specific molecular targets and pathways. For instance, in biological systems, it may inhibit certain enzymes or interfere with DNA replication, leading to its antimicrobial or anticancer effects. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Amino-5-(8-quinolyl)-1,3,4-thiadiazole is unique due to the presence of both the quinoline and thiadiazole rings, along with the amino group. This combination of structural features imparts unique chemical and biological properties, making it a valuable compound for various research and industrial applications .

Properties

Molecular Formula

C11H8N4S

Molecular Weight

228.28 g/mol

IUPAC Name

5-quinolin-8-yl-1,3,4-thiadiazol-2-amine

InChI

InChI=1S/C11H8N4S/c12-11-15-14-10(16-11)8-5-1-3-7-4-2-6-13-9(7)8/h1-6H,(H2,12,15)

InChI Key

NVQFWNIVCOMAAK-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C(=C1)C3=NN=C(S3)N)N=CC=C2

Origin of Product

United States

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